molecular formula C8H10ClNOS B13643474 1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene CAS No. 56157-98-3

1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene

Cat. No.: B13643474
CAS No.: 56157-98-3
M. Wt: 203.69 g/mol
InChI Key: GENGCYWIQHRTDA-UHFFFAOYSA-N
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Description

[(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H10ClNOS. It is known for its unique structure, which includes a chlorophenyl group attached to an imino and dimethyl-lambda6-sulfanone moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 4-chloroaniline with dimethyl sulfoxide (DMSO) in the presence of a suitable oxidizing agent. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of [(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure consistent product quality.

    Purification steps: Including recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

[(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone is utilized in various scientific fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)(imino)methyl-lambda6-sulfanone
  • Imino(3-methoxyphenyl)methyl-lambda6-sulfanone

Uniqueness

[(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in various applications.

Biological Activity

1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene, with the molecular formula C₈H₁₀ClNOS, is a compound of significant interest due to its potential biological activities. The unique structure, featuring a chlorophenyl group and a dimethyl-lambda6-sulfanylidene moiety, suggests various reactivities that could be harnessed in medicinal chemistry and materials science. This article examines its biological activity, focusing on antimicrobial properties, interaction with biological targets, and relevant case studies.

The compound's structure is characterized by:

  • Molecular Formula : C₈H₁₀ClNOS
  • Molecular Weight : 203.69 g/mol
  • IUPAC Name : (4-chlorophenyl)imino-dimethyl-oxo-λ6-sulfane
PropertyValue
CAS Number56157-98-3
InChI KeyGENGCYWIQHRTDA-UHFFFAOYSA-N
Canonical SMILESCS(=NC1=CC=C(C=C1)Cl)(=O)C

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. The presence of the chlorophenyl group enhances its lipophilicity, allowing better penetration through biological membranes. Similar compounds have shown efficacy against various bacterial strains, and it is hypothesized that this compound may interact with enzymes involved in bacterial cell wall synthesis.

Case Studies

  • Antibacterial Activity : A study demonstrated that compounds with structural similarities to this compound exhibited bactericidal activity against Staphylococcus aureus. The effective concentration for significant antibacterial action was found to be around 100 µg/mL, suggesting a promising therapeutic potential in treating infections caused by resistant strains.
  • Toxicological Assessment : Toxicity studies conducted on related compounds revealed that while some structural analogs exhibited carcinogenic effects in animal models, this compound showed no severe systemic health effects at lower doses. However, high doses led to mild nephropathy and hepatocellular hypertrophy in rodent models, indicating the need for careful dosage management in potential therapeutic applications.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

Table 2: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
4-Chlorophenyl imino-dimethyl-lambda4-sulfaneC₈H₁₀ClNOSSimilar imino structure; different oxidation state
1-Bromo-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzeneC₈H₁₀BrNOSBromine instead of chlorine; altered reactivity
4-Nitrophenyl imino-dimethyl-lambda6-sulfaneC₈H₉N₃OSContains nitro group; distinct electronic properties

Properties

CAS No.

56157-98-3

Molecular Formula

C8H10ClNOS

Molecular Weight

203.69 g/mol

IUPAC Name

(4-chlorophenyl)imino-dimethyl-oxo-λ6-sulfane

InChI

InChI=1S/C8H10ClNOS/c1-12(2,11)10-8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

GENGCYWIQHRTDA-UHFFFAOYSA-N

Canonical SMILES

CS(=NC1=CC=C(C=C1)Cl)(=O)C

Origin of Product

United States

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